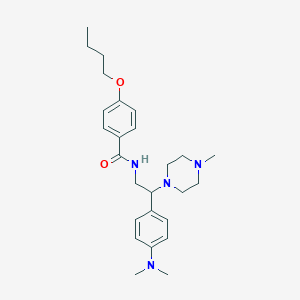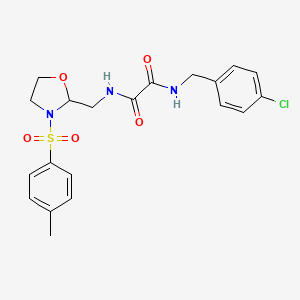![molecular formula C22H19FN2O3S B2933505 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide CAS No. 1005299-24-0](/img/structure/B2933505.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide, also known as BGB-324, is a small molecule inhibitor of the protein Axl. This protein is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases, which are involved in a variety of cellular processes such as cell growth, survival, and migration. Axl has been implicated in the development and progression of several types of cancer, including breast, lung, and pancreatic cancer.
Wissenschaftliche Forschungsanwendungen
Quinoxaline and Quinoline Derivatives
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide belongs to the class of quinoline and quinoxaline derivatives, which are significant due to their broad range of biological and pharmacological properties. These compounds are heterocyclic, containing a complex ring made up of a benzene and a pyrazine ring. The parent substances of this group result from condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant applications in the pharmaceutical and chemical industries.
Quinoxalines, for instance, have been used as dyes, pharmaceuticals, and antibiotics, showcasing their versatility and importance in scientific research. Studies have explored the antitumoral properties of quinoxaline compounds, indicating their potential in cancer therapy. The modification of the quinoxaline structure allows for a wide array of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases (Pareek & Kishor, 2015; Pereira et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide, exhibit significant anticorrosive properties. These derivatives are effective against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms. This property makes them valuable in industries concerned with prolonging the life of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Synthetic Methodologies and Biological Activity
The synthesis and biological activities of fluoroquinolones, a class of potent antibacterial agents, have been extensively studied, demonstrating the importance of synthetic methodologies in enhancing their efficacy. Fluoroquinolones, derived from the quinolone structure, have shown broad-spectrum activity against various pathogens, highlighting the relevance of structural modification in developing more effective drugs (da Silva et al., 2003).
Furthermore, combining quinoline with other bioactive heterocyclic moieties can lead to the creation of hybrid molecules with promising therapeutic potential. This approach is crucial for overcoming microbial resistance and discovering new antimicrobial drugs with novel modes of action (Salahuddin et al., 2023).
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSIISHCSCUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)

![1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2933441.png)


![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)
